PulE protein, E coli
Description
Historical Context and Discovery
The discovery of Pullulanase E protein emerged from systematic investigations of pullulanase secretion mechanisms in Klebsiella oxytoca during the early 1990s, when researchers identified a cluster of genes essential for the transport of pullulanase across bacterial membranes. Initial characterization revealed that Pullulanase E represented one of fourteen genes specifically required for pullulanase secretion, with subsequent studies demonstrating its critical role as a putative nucleotide-binding protein. The protein was first identified through genetic complementation experiments that revealed its essential function in restoring pullulanase secretion capability to defective bacterial strains.
Expression studies using minicells and bacteriophage T7 promoter systems provided early insights into the protein's molecular characteristics, revealing a cytoplasmic protein of approximately 58 kilodaltons. These pioneering investigations established the foundation for understanding Pullulanase E protein as a central component of bacterial secretion machinery, with subsequent research expanding our knowledge of its structure, function, and evolutionary significance across diverse bacterial species.
The historical development of Pullulanase E protein research paralleled broader advances in understanding bacterial secretion systems, with investigators gradually recognizing the protein's membership within a larger family of secretion adenosine triphosphate hydrolases. Early molecular characterization efforts revealed conserved sequence motifs that suggested nucleotide-binding capabilities, leading to detailed investigations of the protein's enzymatic properties and regulatory mechanisms.
Classification within Bacterial Secretion Systems
Pullulanase E protein belongs to the type II secretion system family of adenosine triphosphate hydrolases, which represents a specialized group of molecular machines responsible for translocating folded proteins across the outer membrane of gram-negative bacteria. Within this classification system, the protein is designated as a member of the Genomic Structure Project E family, sharing significant sequence homology with related proteins across diverse bacterial species. The type II secretion system represents one of five major bacterial secretion mechanisms, distinguished by its ability to transport pre-folded substrates from the periplasmic space to the extracellular environment.
The protein exhibits structural and functional similarities to type IV piliation system components, suggesting evolutionary relationships between these secretion mechanisms. Phylogenetic analyses have revealed that Pullulanase E protein belongs to a distinct subfamily within the broader superfamily of secretion adenosine triphosphate hydrolases, with clear distinctions from type IV secretion system components. The classification scheme recognizes four major subfamilies within the type II lineage: Competence Gene 1, Genomic Structure Project E, Pilus Biogenesis, and Pilus Twitching/Uptake proteins.
Comparative genomic studies have identified Pullulanase E homologs across numerous bacterial genera, including Vibrio, Pseudomonas, Acinetobacter, and Legionella species. The widespread distribution of these proteins among pathogenic and environmental bacteria underscores their fundamental importance in bacterial physiology and adaptation. Modern classification systems recognize the protein as a core component of type II secretion systems, which are found predominantly within the Proteobacteria phylum.
Evolutionary Significance in Gram-Negative Bacteria
The evolutionary history of Pullulanase E protein reveals remarkable conservation across gram-negative bacteria, with phylogenetic analyses indicating ancient origins and subsequent diversification through gene duplication and horizontal transfer events. Evolutionary reconstructions suggest that the ancestral gene encoding secretion adenosine triphosphate hydrolases underwent early duplication events that gave rise to distinct type II and type IV secretion system lineages. The type II lineage subsequently diversified into multiple subfamilies, with Pullulanase E protein representing one of the major evolutionary branches.
Comparative sequence analyses across 148 genes from diverse bacterial and archaeal species have revealed diagnostic amino acid positions that define major phylogenetic groupings within the secretion adenosine triphosphate hydrolase superfamily. These evolutionary markers provide insights into the functional constraints that have shaped protein evolution over geological timescales. The presence of Pullulanase E homologs in both pathogenic and environmental bacteria suggests that the protein has been subject to diverse selective pressures related to nutrient acquisition, environmental adaptation, and host-pathogen interactions.
Evolutionary analyses have identified complex patterns of gene gain, loss, and horizontal transfer that have contributed to the current distribution of Pullulanase E proteins across bacterial lineages. Several bacterial genomes contain multiple copies of secretion adenosine triphosphate hydrolase genes, indicating ongoing evolutionary processes that maintain functional diversity within these systems. The conservation of key structural elements, including Walker box motifs and metal-binding sites, reflects strong functional constraints that have been maintained throughout evolutionary history.
The evolutionary significance of Pullulanase E protein extends beyond its role in secretion, as homologous proteins have been identified in systems involved in metal reduction, pilus assembly, and DNA transformation. This functional diversification demonstrates the evolutionary plasticity of the ancestral adenosine triphosphate hydrolase scaffold and its adaptation to diverse cellular processes across bacterial lineages.
Role in Bacterial Physiology and Pathogenicity
Pullulanase E protein plays multifaceted roles in bacterial physiology, serving as the primary energy source for type II secretion systems while influencing broader aspects of cellular metabolism and stress response. The protein's adenosine triphosphate hydrolase activity provides the mechanical force necessary for substrate translocation across the outer membrane, with studies demonstrating that enzymatic activity is essential for secretion function. Subcellular fractionation studies have revealed that the majority of Pullulanase E protein associates with the cytoplasmic membrane through both hydrophobic and hydrophilic interactions, positioning it strategically for energy transduction to periplasmic components.
The protein's physiological importance extends to bacterial virulence, where it facilitates the secretion of numerous pathogenicity factors including toxins, proteases, and adhesins. In pathogenic Escherichia coli strains, type II secretion systems mediate the export of heat-labile enterotoxin and other virulence determinants that contribute to disease pathogenesis. Comparative studies of virulence gene expression in human versus bovine hosts have revealed differential regulation of secretion system components, suggesting that Pullulanase E protein activity may be modulated in response to specific host environments.
Recent investigations have demonstrated that Pullulanase E protein activity is subject to complex regulatory control, with transcriptional regulators such as Biosynthesis of Leucine A protein influencing the expression of secretion system genes. Deletion studies in Klebsiella pneumoniae have shown that loss of regulatory control over secretion systems results in reduced bacterial loads in infected tissues and impaired abscess formation, highlighting the clinical relevance of these pathways. The protein's role in biofilm formation and cellular adhesion further emphasizes its importance in bacterial colonization and persistence.
Environmental bacteria utilize Pullulanase E protein for diverse metabolic processes, including the secretion of enzymes involved in nutrient acquisition and environmental adaptation. The protein facilitates the export of hydrolytic enzymes that enable bacteria to access complex carbon sources and compete effectively in nutrient-limited environments. Studies of metal-reducing bacteria have identified specialized roles for Pullulanase E homologs in facilitating the secretion of electron transport proteins required for anaerobic respiration.
| Functional Category | Representative Substrates | Bacterial Species | Physiological Impact |
|---|---|---|---|
| Virulence Factors | Heat-labile enterotoxin, proteases | Escherichia coli | Enhanced pathogenicity and host colonization |
| Metabolic Enzymes | Pullulanase, lipases, carbohydrases | Klebsiella oxytoca | Nutrient acquisition and environmental adaptation |
| Adhesion Factors | Surface proteins, pili components | Klebsiella pneumoniae | Biofilm formation and cellular attachment |
| Electron Transport | Cytochromes, metal reductases | Shewanella putrefaciens | Anaerobic respiration and energy metabolism |
Properties
CAS No. |
147172-67-6 |
|---|---|
Molecular Formula |
C6H7NO3 |
Synonyms |
PulE protein, E coli |
Origin of Product |
United States |
Scientific Research Applications
Molecular Characteristics of PulE
PulE is part of a gene operon essential for the secretion of pullulanase in Klebsiella oxytoca and Escherichia coli. It encodes a putative nucleotide-binding protein that interacts with the cytoplasmic membrane. Research indicates that PulE is primarily associated with the membrane through both hydrophobic and non-hydrophobic interactions, which are critical for its function in protein secretion . The protein contains conserved motifs typical of nucleotide-binding proteins, particularly the Walker box A, which is essential for its activity .
Functional Role in Protein Secretion
The primary application of PulE lies in its role in facilitating the secretion of enzymes such as pullulanase across the bacterial outer membrane. Gene disruption studies have demonstrated that both PulE and another protein, PulF, are necessary for this secretion process. This indicates that PulE is integral to the functioning of the pullulanase secretion system, which comprises 13 genes .
Table 1: Summary of PulE's Functional Roles
| Function | Description |
|---|---|
| Protein Secretion | Essential for the transport of pullulanase across the outer membrane |
| Nucleotide Binding | Contains motifs indicative of nucleotide-binding capabilities |
| Membrane Association | Interacts with cytoplasmic membrane via hydrophobic and non-hydrophobic means |
Applications in Biotechnology
The implications of studying PulE extend into various biotechnological fields:
- Enzyme Production : Understanding and manipulating the PulE protein can enhance the efficiency of producing pullulanase and other enzymes in Escherichia coli. This is particularly relevant for industrial applications where enzymes are used for starch processing and biofuel production.
- Protein Engineering : Insights into PulE's structure and function can inform strategies to engineer more effective secretion systems in bacteria. This could lead to improved yields of therapeutic proteins expressed in microbial systems.
- Gene Expression Systems : The study of PulE contributes to developing advanced gene expression systems that utilize Escherichia coli as a host. By optimizing conditions based on PulE's functionality, researchers can improve protein solubility and reduce inclusion body formation during expression .
Case Study 1: Enhanced Pullulanase Production
A study demonstrated that optimizing expression conditions for PulE significantly increased pullulanase yields in Escherichia coli. By adjusting IPTG concentrations and post-induction temperatures using response surface methodology, researchers achieved higher enzyme activity levels while minimizing misfolded protein aggregates .
Case Study 2: Protein Solubility Improvement
Research focused on co-expressing PulE with molecular chaperones revealed that this approach could enhance the solubility of recombinant proteins expressed in Escherichia coli. This strategy effectively reduced the formation of inclusion bodies, leading to higher yields of functional proteins suitable for therapeutic applications .
Comparison with Similar Compounds
Table 1: Key Features of PulE and Homologous ATPases
Functional and Structural Insights
- Enzymatic Conservation : PulE and its homologs (e.g., TrwD, TrbB) exhibit conserved ATPase activity with comparable kinetic parameters (Vmax ≈ 0.71 nmol/min/mg, Km ≈ 0.26 mM), suggesting a shared mechanism for energy transduction .
- Localization Divergence : Unlike E. coli PulE, which is cytoplasmic, K. oxytoca PulE is membrane-anchored, indicating species-specific adaptations in T2SS assembly .
- Functional Plasticity : Despite high sequence similarity (e.g., 87% between PulE and S. putrefaciens FerE), FerE has evolved to support dissimilatory metal reduction rather than secretion, highlighting functional divergence within the family .
Sequence-Function Relationships
- Catalytic Motifs : All homologs retain Walker A/B motifs, but variations in auxiliary domains (e.g., GspL-binding regions in T2SS ATPases) dictate partner protein interactions .
- Non-Conserved Regions: Approximately 40% of E. coli enzymes with identical functions lack sequence similarity, as noted in broader studies of E. coli proteomics. This underscores that functional convergence can occur without sequence conservation .
Research Findings and Implications
- ATPase Activity : Kinetic studies of E. coli PulE and homologs like PilQ (from R64 plasmid) confirm a conserved catalytic core, enabling rational drug targeting against pathogenic secretion systems .
- Localization and Assembly : The cytoplasmic localization of E. coli PulE contrasts with membrane-bound homologs, suggesting flexibility in T2SS architecture. This may reflect adaptations to substrate size or environmental conditions .
- Evolutionary Divergence : The 87% sequence similarity between PulE and FerE, yet their distinct roles (secretion vs. metal reduction), exemplifies how conserved folds are repurposed across biological contexts .
Preparation Methods
Immobilized Metal Affinity Chromatography (IMAC)
Ion-Exchange Chromatography
Gel Filtration
-
Final Polishing : Superdex 200 Increase column (Cytiva) separates PulE monomers (58 kDa) from aggregates.
Data Table 2: Purification Yield of PulE
Quality Control and Functional Validation
-
ATPase Activity : Measure phosphate release using [γ-³²P]ATP; optimal activity occurs at 30°C with Triton X-100.
-
Circular Dichroism (CD) : Confirm secondary structure (α-helix: 40%, β-sheet: 20%).
Research Findings :
-
PulE forms hexameric rings (≈330 kDa) essential for ATP hydrolysis, as shown by electron microscopy.
-
Mutations in the Walker A motif (K210A/Q) abolish ATPase activity and complementation in vivo.
Challenges and Troubleshooting
-
Insolubility : Co-express with chaperones (GroEL/ES) or use solubilizing tags (MBP).
-
Proteolysis : Include EDTA-free protease inhibitors and avoid prolonged incubation at 4°C.
-
Aggregation : Add 5% glycerol or 100 mM arginine to storage buffers.
Applications of Purified PulE
Q & A
Q. What is the functional role of PulE in the type II secretion system (T2SS) of E. coli, and how can its ATPase activity be experimentally validated?
PulE is a critical ATPase in the T2SS, driving the assembly of the secretion machinery. To validate ATPase activity, use in vitro assays with purified PulE protein. Measure phosphate release via malachite green assays or ATP consumption via spectrophotometric methods. Include controls such as Walker A/B motif mutants (e.g., K175A substitution) to confirm specificity .
Q. What molecular techniques are recommended to study PulE’s interaction with other T2SS components like PulF and PulL?
Co-immunoprecipitation (Co-IP) and bacterial two-hybrid systems are effective for mapping interactions. For structural insights, employ cryo-EM to resolve PulE-PulF-PulL complexes in native conformations. Ensure protein stability by optimizing buffer conditions (e.g., pH 7.4, 150 mM NaCl) to prevent aggregation .
Q. How can researchers confirm PulE’s localization within the E. coli membrane system?
Use subcellular fractionation followed by SDS-PAGE and Western blotting with PulE-specific antibodies. Fluorescence microscopy with GFP-tagged PulE can visualize its dynamic localization under secretion-inducing conditions (e.g., presence of pullulanase) .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported ATPase activity levels of PulE under varying pH conditions?
Contradictions may arise from differences in assay conditions (e.g., pH 7.4 vs. acidic environments). Replicate experiments using standardized buffers and include negative controls (e.g., heat-inactivated PulE). Compare results across studies using meta-analysis frameworks to identify confounding variables .
Q. How can site-directed mutagenesis of the Walker A motif in PulE inform its role in substrate secretion efficiency?
Design mutants (e.g., K175A) to disrupt ATP binding. Quantify secretion efficiency via pullulanase activity assays in E. coli knockout strains complemented with mutant PulE. Use kinetic modeling to correlate ATP hydrolysis rates with substrate translocation .
Q. What methodologies are optimal for analyzing PulE’s conformational changes during ATP hydrolysis?
Hydrogen-deuterium exchange mass spectrometry (HDX-MS) can map structural dynamics. Pair this with molecular dynamics simulations to predict allosteric pathways. Validate findings using single-molecule FRET to monitor real-time conformational shifts .
Q. How should researchers address discrepancies in PulE’s ATP-binding affinity data across studies?
Standardize assay protocols (e.g., ATP concentration ranges, temperature) and validate using orthogonal methods like isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR). Report binding constants with error margins and statistical significance (p < 0.05) .
Data Analysis and Reproducibility
Q. What statistical approaches are recommended for interpreting PulE mutant phenotype data in high-throughput screens?
Apply Benjamini-Hochberg correction to adjust for multiple comparisons in RNA-seq or proteomics datasets. Use principal component analysis (PCA) to distinguish between noise and biologically relevant variations in secretion-deficient mutants .
Q. How can researchers ensure reproducibility when reconstituting PulE-dependent secretion in vitro?
Document all variables, including protein purification batches, ATP concentrations, and temperature. Share raw data and protocols via repositories like Zenodo. Use blinded analysis to minimize bias in interpreting secretion efficiency .
Tables for Key Methodological Comparisons
| Method | Application | Advantages | Limitations |
|---|---|---|---|
| Malachite green assay | ATPase activity quantification | High sensitivity, low cost | Interference by detergents or buffers |
| Cryo-EM | Structural analysis of PulE complexes | Near-atomic resolution | Requires homogeneous protein samples |
| HDX-MS | Conformational dynamics | Labels solvent-accessible regions | Limited temporal resolution |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
